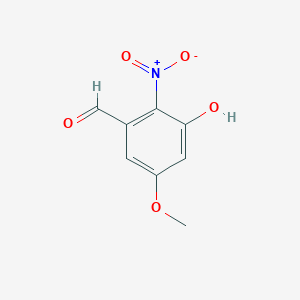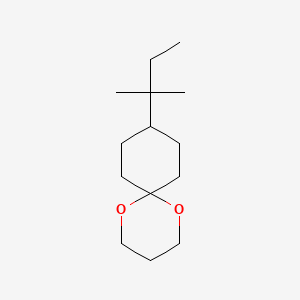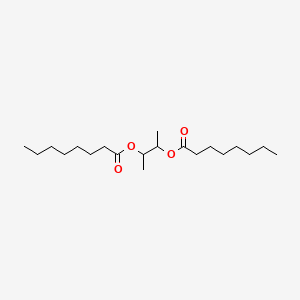![molecular formula CH2Cl5OPSn B14486765 [(Trichlorostannyl)methyl]phosphonic dichloride CAS No. 64423-21-8](/img/structure/B14486765.png)
[(Trichlorostannyl)methyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trichlorostannyl)methyl]phosphonic dichloride is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical properties and reactivity, making it a valuable compound in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Trichlorostannyl)methyl]phosphonic dichloride can be synthesized through the oxidation of methyldichlorophosphine using sulfuryl chloride. The reaction is as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] Alternatively, it can be produced from methylphosphonates, such as dimethyl methylphosphonate, via chlorination with thionyl chloride. Various amines can catalyze this process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride and amine catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Trichlorostannyl)methyl]phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions with alcohols and amines to form dialkoxide and amine derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride, thionyl chloride, hydrogen fluoride, and sodium fluoride. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions with this compound include methylphosphonyl difluoride, dialkoxide derivatives, and various organophosphorus compounds .
Applications De Recherche Scientifique
[(Trichlorostannyl)methyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a chemical probe in biological studies.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Trichlorostannyl)methyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions with different chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the trichlorostannyl group.
Dimethyl methylphosphonate: A related compound used in similar synthetic processes.
Methyldichlorophosphine: A precursor in the synthesis of [(Trichlorostannyl)methyl]phosphonic dichloride.
Uniqueness
This compound is unique due to its trichlorostannyl group, which imparts distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Propriétés
Numéro CAS |
64423-21-8 |
|---|---|
Formule moléculaire |
CH2Cl5OPSn |
Poids moléculaire |
357.0 g/mol |
Nom IUPAC |
trichloro(dichlorophosphorylmethyl)stannane |
InChI |
InChI=1S/CH2Cl2OP.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
RLUDJRQPJVYXRH-UHFFFAOYSA-K |
SMILES canonique |
C(P(=O)(Cl)Cl)[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
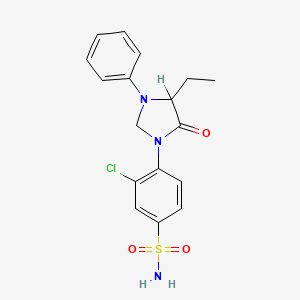
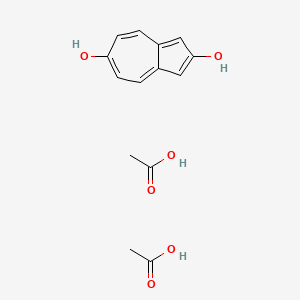
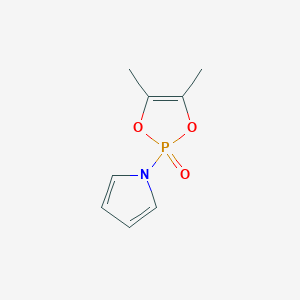
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

